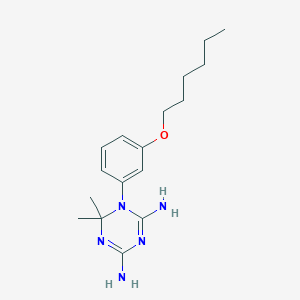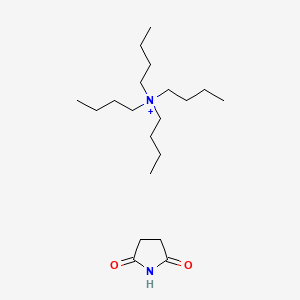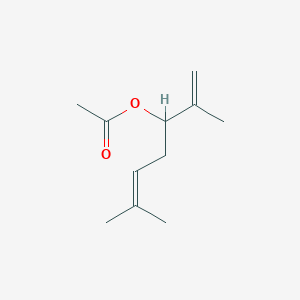
3-Chloro-4-phenoxybenzoic acid
Übersicht
Beschreibung
3-Chloro-4-phenoxybenzoic acid is a chemical compound with the CAS Number: 74917-55-8 . It has a molecular weight of 248.67 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Biological and Environmental Analysis
One of the primary scientific applications of 3-Chloro-4-phenoxybenzoic acid (and related compounds) involves its role as a metabolite in the degradation of pyrethroid insecticides, which are extensively used in agricultural and domestic settings. The ability to detect and quantify this compound is crucial for monitoring environmental pollution and assessing human exposure to pyrethroids.
Environmental Monitoring : A study developed a highly sensitive direct competitive fluorescence enzyme immunoassay for detecting 3-Phenoxybenzoic acid in urine, showcasing its utility as a biomarker for human exposure to pyrethroid insecticides. The assay demonstrated improved sensitivity and reliability over traditional methods, indicating its potential for environmental health monitoring (Huo et al., 2018).
Degradation Pathways and Bioremediation : Research on Aspergillus oryzae M-4 identified enzymes and pathways involved in the co-metabolic degradation of 3-Phenoxybenzoic acid, providing insights into the bioremediation of environments contaminated by pyrethroid pesticides. This study underscores the importance of microbial processes in detoxifying harmful chemical residues in food and the environment (Zhao et al., 2019).
Biological Degradation : Bacillus sp. strain DG-02 was found to efficiently degrade 3-Phenoxybenzoic acid, suggesting a valuable application for the strain in bioremediation strategies to clean up environments contaminated with pyrethroid residues. The study highlights microbial degradation as a promising approach for mitigating the environmental impact of pesticide use (Chen et al., 2012).
Analytical Chemistry
- Detection and Quantification : Innovative analytical techniques, such as the development of a colloidal gold-based lateral flow immunoassay, have been applied for the rapid and sensitive detection of 3-Phenoxybenzoic acid in environmental samples. This method offers a convenient tool for on-site screening of pyrethroid residues, facilitating timely and effective environmental monitoring efforts (Liu et al., 2015).
Synthesis and Chemical Processes
- Chemical Synthesis : Research into the synthesis of phenoxybenzoic acid from phenoxyacetophenone highlights the ongoing development of efficient and high-yield chemical processes for producing compounds of interest, such as this compound. These advancements are crucial for the pharmaceutical and agrochemical industries, where such compounds play a significant role (Liu Xiao, 2001).
Safety and Hazards
The safety information for 3-Chloro-4-phenoxybenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-phenoxybenzoic acid . These factors can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues.
Eigenschaften
IUPAC Name |
3-chloro-4-phenoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGHJIYJDMJREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)






![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)

